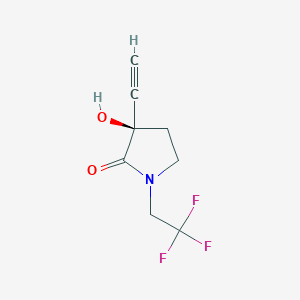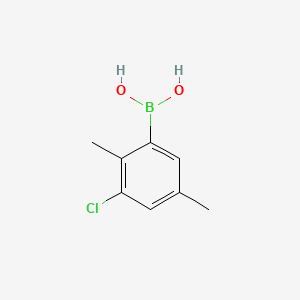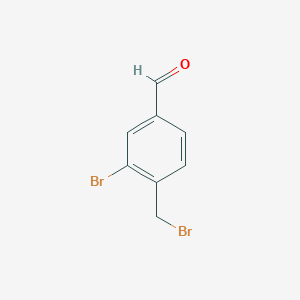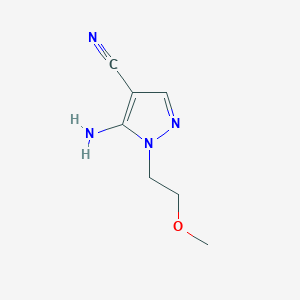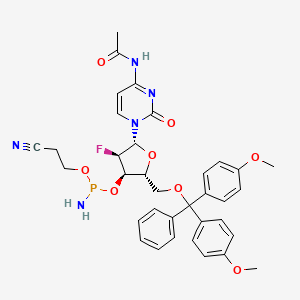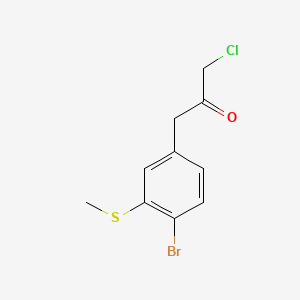
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one is an organic compound with a unique structure that includes a bromine atom, a methylthio group, and a chloropropanone moiety
Méthodes De Préparation
The synthesis of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the methylthio group and the chloropropanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale reactions with continuous flow processes to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and methylthio groups can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or the modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-one can be compared with similar compounds such as:
1-(4-Bromo-3-(methylthio)phenyl)-2-chloropropan-1-one: Differing by the position of the chlorine atom.
1-(4-Bromo-3-(methylthio)phenyl)-3-chloropropan-2-ol: Differing by the presence of an alcohol group instead of a ketone.
4-Bromo-3-(methylthio)phenylboronic acid: Differing by the presence of a boronic acid group
Propriétés
Formule moléculaire |
C10H10BrClOS |
|---|---|
Poids moléculaire |
293.61 g/mol |
Nom IUPAC |
1-(4-bromo-3-methylsulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H10BrClOS/c1-14-10-5-7(2-3-9(10)11)4-8(13)6-12/h2-3,5H,4,6H2,1H3 |
Clé InChI |
YZIDDYVNVRYQQA-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)CC(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


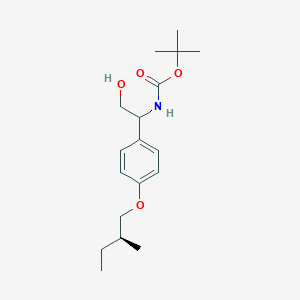

![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)

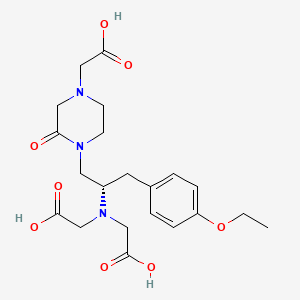
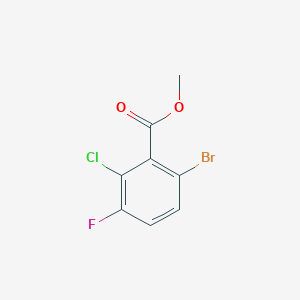

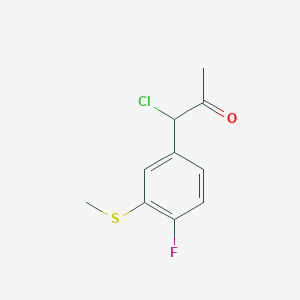
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
